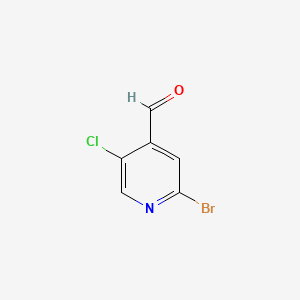
2-Bromo-5-chloropyridine-4-carboxaldehyde
Overview
Description
2-Bromo-5-chloropyridine-4-carboxaldehyde is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloropyridine-4-carboxaldehyde consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group . The molecular formula is C6H3BrClNO .Physical And Chemical Properties Analysis
2-Bromo-5-chloropyridine-4-carboxaldehyde has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 133 . It has no hydrogen bond donors and two hydrogen bond acceptors . It is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds A study by Zhu et al. (2008) illustrates the transformation of pyridine carboxaldehydes into thieno[2,3-c]pyridines, highlighting the versatility of halogenated pyridine carboxaldehydes in constructing complex heterocycles. The process involves reactions with methyl thioglycolate and subsequent base exposure, yielding thienopyridine derivatives, which serve as a scaffold for further functionalization through Suzuki, Stille coupling, and Buchwald amination reactions (Zhu et al., 2008).
Metalation and Functionalization Cottet et al. (2004) demonstrate the metalation and functionalization of bromo- and chloro-substituted pyridines, including derivatives similar to 2-bromo-5-chloropyridine-4-carboxaldehyde. This study showcases the regioselective deprotonation and carboxylation, expanding the toolbox for synthesizing various carboxylic acids from halopyridines, thus offering pathways to diversify the structural and functional features of pyridine-based compounds (Cottet et al., 2004).
Halogen/Halogen Displacement in Heterocycles Schlosser and Cottet (2002) report on the silyl-mediated halogen/halogen displacement in pyridines, providing a methodology for substituting chloro- with bromo- in different positions on the pyridine ring. This reaction mechanism underscores the strategic use of halogenated pyridines, including 2-bromo-5-chloropyridine-4-carboxaldehyde, in synthesizing variously substituted pyridine derivatives, which can lead to the development of new materials and biologically active molecules (Schlosser & Cottet, 2002).
Palladium-Catalyzed Amination The study by Ji et al. (2003) explores the palladium-catalyzed selective amination of polyhalopyridines, demonstrating the high efficiency and selectivity of this method for introducing amino groups into specific positions of the pyridine ring. Such transformations are pivotal in the synthesis of compounds with potential pharmacological activities, showcasing the importance of halogenated intermediates like 2-bromo-5-chloropyridine-4-carboxaldehyde in medicinal chemistry (Ji et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVMEJUYJSWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670315 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridine-4-carbaldehyde | |
CAS RN |
921630-14-0 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

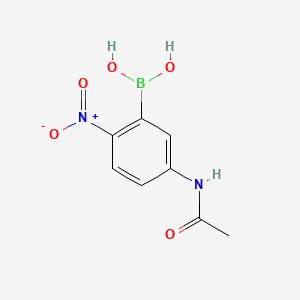
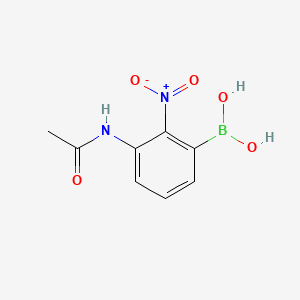
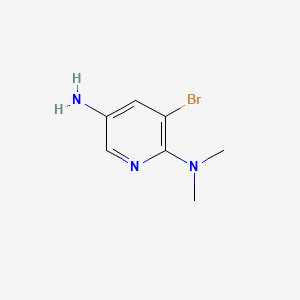


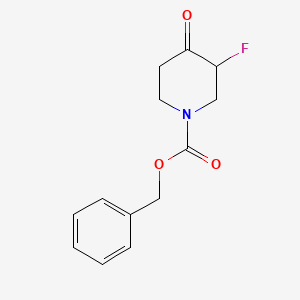



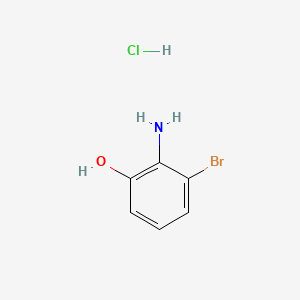
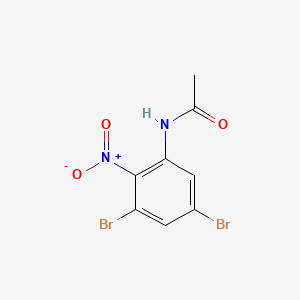
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)

